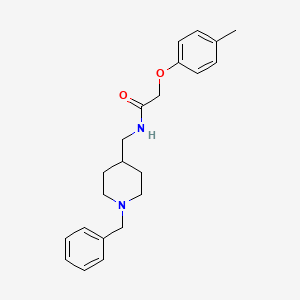

N-((1-benzylpiperidin-4-yl)methyl)-2-(p-tolyloxy)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-((1-benzylpiperidin-4-yl)methyl)-2-(p-tolyloxy)acetamide, also known as BTAA, is a chemical compound that has been studied for its potential use in scientific research.

Applications De Recherche Scientifique

Radioligand Development

MRE 2029-F20, structurally related to N-((1-benzylpiperidin-4-yl)methyl)-2-(p-tolyloxy)acetamide, is identified as a selective antagonist ligand of A2B adenosine receptors. It is synthesized and tritiated for use as a radioligand, showcasing utility in pharmacological characterization of human A2B adenosine receptor subtypes (Baraldi et al., 2004).

Neuroreceptor Imaging

Research on aryloxyanilides, similar in purpose to the study of this compound, has led to the development of sensitive 11C-labeled ligands for imaging brain peripheral benzodiazepine receptors (PBR) in vivo. This demonstrates the compound's significance in advancing neuroimaging techniques (Briard et al., 2008).

Antagonist for Neuroreceptors

Another study focused on the synthesis and in vivo evaluation of a compound (AC90179) as an imaging probe for 5-HT2A receptors. Although the compound failed to show tracer retention or specific binding for 5-HT2A receptors, it underscores the exploratory nature of using such molecules in neuroreceptor research (Prabhakaran et al., 2006).

Heterocyclic Chemistry

N-(2-hydroxyphenyl)acetamide's silylation by methyl(organyl)dichlorosilanes leads to the formation of silaheterocyclic benzoxazasiloles and cyclic benzodioxazasilepines. This study exemplifies the compound's role in heterocyclic chemistry and potential applications in material science or pharmaceuticals (Lazareva et al., 2017).

Photovoltaic Efficiency and Bioactive Analogs

Investigations into bioactive benzothiazolinone acetamide analogs for ligand-protein interactions, quantum mechanical studies, and photovoltaic efficiency modeling highlight the compound's utility in both biological and energy-related applications. Such studies suggest its role in designing new materials with specific optical or electronic properties (Mary et al., 2020).

Mécanisme D'action

Target of Action

The compound N-[(1-benzylpiperidin-4-yl)methyl]-2-(4-methylphenoxy)acetamide, also known as N-((1-benzylpiperidin-4-yl)methyl)-2-(p-tolyloxy)acetamide, is a complex organic moleculeA structurally similar compound, n-(1-benzylpiperidin-4-yl)-4-sulfanylbutanamide, is known to target beta-secretase 1 in humans . Beta-secretase 1 is an enzyme that plays a crucial role in the production of beta-amyloid peptide in neurons, a process involved in neurodegenerative diseases such as Alzheimer’s disease .

Mode of Action

Based on its structural similarity to other benzimidazole derivatives, it can be hypothesized that it may interact with its target enzyme through hydrogen bonding, hydrophobic interactions, and possibly π-π stacking . These interactions can lead to changes in the conformation and activity of the target enzyme, thereby affecting the biochemical processes in which the enzyme is involved .

Biochemical Pathways

This pathway leads to the production of beta-amyloid peptide, a key player in the pathogenesis of Alzheimer’s disease .

Result of Action

If the compound acts on beta-secretase 1, it could potentially reduce the production of beta-amyloid peptide, thereby mitigating the pathological processes associated with alzheimer’s disease .

Propriétés

IUPAC Name |

N-[(1-benzylpiperidin-4-yl)methyl]-2-(4-methylphenoxy)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O2/c1-18-7-9-21(10-8-18)26-17-22(25)23-15-19-11-13-24(14-12-19)16-20-5-3-2-4-6-20/h2-10,19H,11-17H2,1H3,(H,23,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRLFBJAKDSZKHG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCC(=O)NCC2CCN(CC2)CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-Hydroxyspiro[chroman-2,4'-piperidin]-1'-yl)ethanone](/img/structure/B2357147.png)

![2-Chloro-N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]acetamide](/img/structure/B2357151.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)isoxazole-5-carboxamide](/img/structure/B2357152.png)

![5-(3,4-Dimethyl-phenylamino)-[1,3,4]thiadiazole-2-thiol](/img/structure/B2357155.png)

![3-(methylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2357157.png)

![1H,2H,3H,4H-benzo[f]isoquinoline hydrochloride](/img/structure/B2357158.png)

![N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2357166.png)